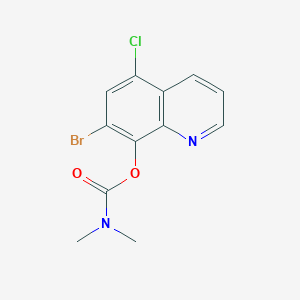

7-Bromo-5-chloroquinolin-8-yl dimethylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-Bromo-5-chloroquinolin-8-ol” is a compound with the CAS Number: 7640-33-7 . It has a molecular weight of 258.5 and its IUPAC name is 7-bromo-5-chloro-8-quinolinol .

Molecular Structure Analysis

The molecular formula of “7-Bromo-5-chloroquinolin-8-ol” is C9H5BrClNO . For “7-Bromo-5-chloro-8-quinolinyl dimethylcarbamate”, the molecular formula is C12H10BrClN2O2 .Physical And Chemical Properties Analysis

The physical form of “7-Bromo-5-chloroquinolin-8-ol” is solid . It has a density of 1.8±0.1 g/cm3, a boiling point of 358.4±37.0 °C at 760 mmHg, and a melting point of 181°C .Aplicaciones Científicas De Investigación

Synthesis and Cytotoxic Evaluation : Kouznetsov et al. (2016) explored the synthesis of 7-chloro-4-phenoxyquinoline derivatives with formyl, oxime, and thiosemicarbazone functional groups. These compounds demonstrated significant cytotoxic activity against various human cancer cell lines, suggesting potential applications in antitumor drug development (Kouznetsov et al., 2016).

Antileishmanial and Antitubercular Agents : A study by Carmo et al. (2011) focused on the synthesis of 4-amino-7-chloroquinoline derivatives and their platinum(II) complexes. These compounds displayed promising results against Mycobacterium tuberculosis, indicating potential use as antitubercular agents (Carmo et al., 2011).

Antiplasmodial Activity : Beagley et al. (2003) reported the synthesis of new compounds with 7-chloroquinolin-4-yl groups, exhibiting antiplasmodial activity against Plasmodium falciparum. This suggests potential applications in the treatment of malaria (Beagley et al., 2003).

Photolabile Protecting Group for Carboxylic Acids : Fedoryak and Dore (2002) described the synthesis of a photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline. This compound showed potential for multiphoton-induced photolysis in vivo, indicating applications in biochemistry and molecular biology (Fedoryak & Dore, 2002).

Cancer Therapy Enhancement : Solomon and Lee (2009) discussed the potential of chloroquine, a 7-chloroquinolin-4-yl compound, as an agent to enhance the efficacy of conventional cancer therapies. This study highlighted the possibility of repurposing chloroquine and its analogs in cancer treatments (Solomon & Lee, 2009).

Corrosion Inhibition Studies : Research by Rbaa et al. (2018) focused on the use of 8-Hydroxyquinoline derivatives, including brominated compounds, as corrosion inhibitors for mild steel. This indicates applications in materials science and engineering (Rbaa et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

(7-bromo-5-chloroquinolin-8-yl) N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrClN2O2/c1-16(2)12(17)18-11-8(13)6-9(14)7-4-3-5-15-10(7)11/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFUKOHXTKSCTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-5-chloroquinolin-8-yl dimethylcarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2889438.png)

![3-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide](/img/structure/B2889442.png)

![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide](/img/structure/B2889444.png)

![Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate](/img/structure/B2889453.png)

![1-(4-Methoxyphenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2889454.png)

![N-Ethyl-5-formyl-N-(3,3,3-trifluoro-2-hydroxypropyl)pyrazolo[1,5-A]pyridine-3-carboxamide](/img/structure/B2889455.png)